5-Bromo-3-(trifluoromethyl)isatoic anhydride
Overview
Description
5-Bromo-3-(trifluoromethyl)isatoic anhydride is an organic compound with the molecular formula C9H3BrF3NO3 and a molecular weight of 310.02 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of bromine and trifluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-3-(trifluoromethyl)aniline with phosgene. The reaction proceeds as follows:
Starting Material: 5-Bromo-3-(trifluoromethyl)aniline
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
The reaction yields this compound as a white solid .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.
Alcoholysis Conditions: Requires the presence of an alcohol and a catalyst, such as a strong acid or base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: 5-Bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
Alcoholysis Products: Esters of this compound.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)isatoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)isatoic anhydride involves its reactivity towards nucleophiles. The bromine and trifluoromethyl groups influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can act as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound, lacking the bromine and trifluoromethyl groups.
5-Bromo-isatoic Anhydride: Similar structure but without the trifluoromethyl group.
3-(Trifluoromethyl)isatoic Anhydride: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-3-(trifluoromethyl)isatoic anhydride is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in scientific research and industrial applications.
Biological Activity
5-Bromo-3-(trifluoromethyl)isatoic anhydride is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound possesses both bromine and trifluoromethyl groups, which enhance its reactivity. The molecular formula is C₉H₅BrF₃N O₃, and its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with nucleophiles. The bromine atom can undergo substitution reactions, while the trifluoromethyl group influences electronic properties, enhancing the compound's electrophilicity. This reactivity allows the compound to act as an inhibitor for certain enzymes by forming covalent bonds with active site residues, thus blocking substrate access and catalytic function.
1. Drug Development
This compound has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active molecules. It has been utilized in studies focusing on enzyme inhibitors and protein-ligand interactions, making it valuable in the design of pharmaceuticals targeting various diseases.
2. Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of derivatives synthesized from this compound. For instance, compounds derived from this anhydride exhibited significant cytotoxicity against cancer cell lines. One study reported IC₅₀ values indicating potent activity against human leukemia cells, suggesting that modifications to the core structure can enhance therapeutic efficacy .
Case Study 1: Anticancer Activity
In a notable study, derivatives synthesized from this compound were tested for anticancer properties. The results showed that specific modifications led to compounds with IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil. For example, one derivative demonstrated an IC₅₀ value of 14.3 µM against cancer cells, indicating a promising avenue for further research into cancer therapeutics .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition potential of this compound. The study established that certain derivatives could inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation. The mechanism involved covalent bonding with enzyme active sites, effectively blocking their function and leading to reduced cell viability in treated cultures .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Isatoic Anhydride | Lacks bromine and trifluoromethyl groups | Moderate activity |
5-Bromo-isatoic Anhydride | Contains bromine but not trifluoromethyl | Lower than target compound |
3-(Trifluoromethyl)isatoic Anhydride | Contains trifluoromethyl but not bromine | Lower than target compound |
This compound | Both bromine and trifluoromethyl present | High reactivity; potent anticancer activity |
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO3/c10-3-1-4-6(5(2-3)9(11,12)13)14-8(16)17-7(4)15/h1-2H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVDTBILIBNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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